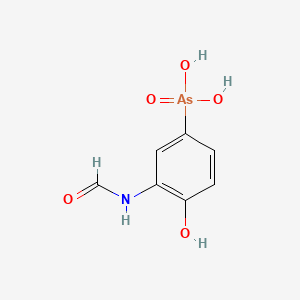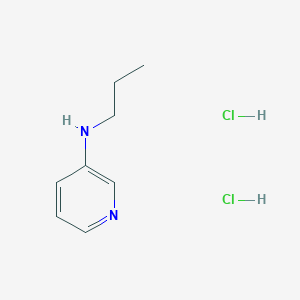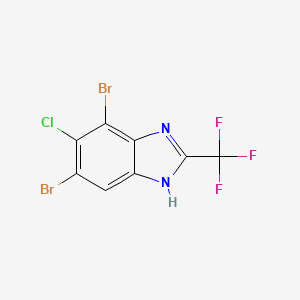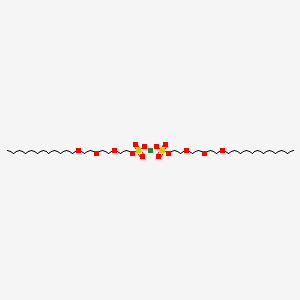
Tungsten monofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten monofluoride is a chemical compound with the formula WF. It is a member of the tungsten halides family and is known for its unique properties and applications in various fields. This compound has a molecular weight of 202.84 and is identified by the CAS Registry Number 51621-16-0 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tungsten monofluoride can be synthesized through the reaction of tungsten with fluorine gas. The reaction typically occurs at high temperatures and involves the direct fluorination of tungsten metal. The process can be represented by the following equation:
W+F2→WF
Industrial Production Methods: Industrial production of this compound often involves the electrochemical dissolution of tungsten anodes in a melt of complex fluorides of alkali metals and hydrogen fluoride. This method allows for the synthesis of a gaseous mixture of tungsten hexafluoride and hydrogen, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Tungsten monofluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher tungsten fluorides, such as tungsten hexafluoride.
Reduction: It can be reduced back to elemental tungsten under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Fluorine gas (F₂) at high temperatures.
Reduction: Hydrogen gas (H₂) or other reducing agents.
Substitution: Other halides or ligands in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Tungsten hexafluoride (WF₆)
Reduction: Elemental tungsten (W)
Substitution: Various tungsten halides and complexes
Scientific Research Applications
Tungsten monofluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other tungsten compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, including its use in radiopharmaceuticals.
Mechanism of Action
The mechanism of action of tungsten monofluoride involves its interaction with molecular targets and pathways at the atomic level. The compound can form strong bonds with other elements and molecules, leading to the formation of stable complexes. These interactions are primarily driven by the high electronegativity of fluorine and the unique electronic configuration of tungsten .
Comparison with Similar Compounds
Molybdenum monofluoride (MoF): Similar in structure and properties to tungsten monofluoride but with different electronic and chemical behavior.
Tungsten hexafluoride (WF₆): A higher fluoride of tungsten with different reactivity and applications.
Tungsten oxides (WO₃): Compounds with oxygen instead of fluorine, exhibiting different chemical and physical properties.
Uniqueness: this compound is unique due to its specific electronic configuration and the strong bond formed between tungsten and fluorine. This results in distinct chemical reactivity and stability compared to other tungsten halides and similar compounds .
Properties
CAS No. |
51621-16-0 |
|---|---|
Molecular Formula |
FW |
Molecular Weight |
202.84 g/mol |
IUPAC Name |
fluorotungsten |
InChI |
InChI=1S/FH.W/h1H;/q;+1/p-1 |
InChI Key |
CPQKEELFWZMTHU-UHFFFAOYSA-M |
Canonical SMILES |
F[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


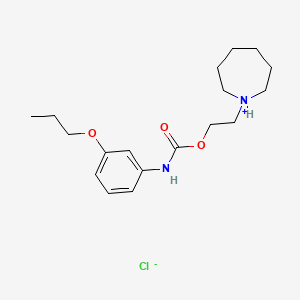
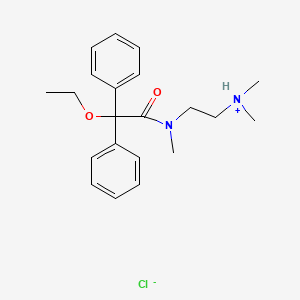
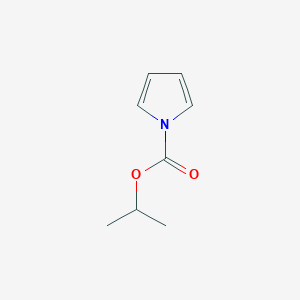
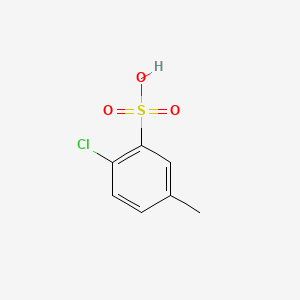
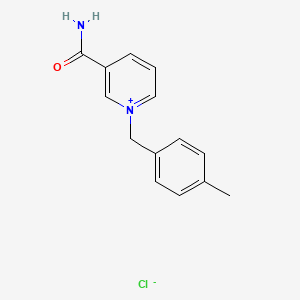
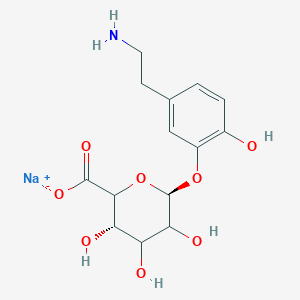
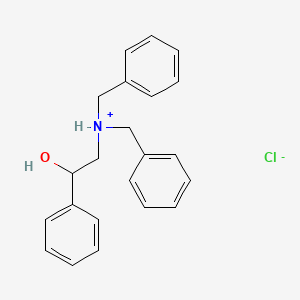
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
